(2Z)-2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-ylidene]acetic acid
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Description
(2Z)-2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-ylidene]acetic acid is a useful research compound. Its molecular formula is C13H19NO4 and its molecular weight is 253.298. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Backbone-Constrained γ-Amino Acid Analogues
Research has focused on the synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines. By attaching an acetic acid moiety to the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core, scientists have developed a framework resembling an embedded γ-amino butyric acid (GABA). This method has been utilized to create backbone-constrained analogues of drugs such as baclofen and pregabalin, showcasing the compound's utility in drug design (Garsi et al., 2022).
Aza-Diels-Alder Reactions in Aqueous Solution
The compound has also been explored in the context of Aza-Diels-Alder reactions to synthesize bicyclic amino acid derivatives, highlighting its versatility in chemical synthesis. Such reactions have been pivotal in creating derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, further expanding the chemical utility of this framework (Waldmann & Braun, 1991).
Organocatalytic Aldol Reactions
In another study, 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid was synthesized in enantiopure form and assessed for its catalytic potential in aldol reactions. This research demonstrates the compound's application in catalysis, particularly in increasing selectivity compared to its monocyclic analogue, β-proline (Armstrong et al., 2009).
Synthesis of Enantiopure Analogues
Furthermore, enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids have been synthesized as restricted analogues of 3-hydroxyproline. This synthesis route, involving Diels–Alder reactions, demonstrates the compound's relevance in creating structurally complex and stereochemically defined molecules, which are crucial for the development of novel pharmaceuticals (Avenoza et al., 2002).
properties
IUPAC Name |
(2Z)-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-ylidene]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-5-4-9-8(6-10(9)14)7-11(15)16/h7,9-10H,4-6H2,1-3H3,(H,15,16)/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZNPUFQEMMXPR-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC2=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC\2C1C/C2=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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